Transparent graphene films with a tunable piezoresistive response†

Journal of Materials Chemistry C Pub Date: 2013-09-06 DOI: 10.1039/C3TC31177E

Abstract

We demonstrate a graphene-coated polymer film as a transparent piezoresistive strain sensor. Strain sensitivity was tuned by controlling the thickness and density of the graphene layer as well as the adhesion force between graphene and the substrate. Chemically reducing the graphene oxide, thereby maximizing its adhesion to the substrate, while minimizing the coating density and thickness resulted in excellent transparency and high gauge factors. The fabrication method presented allows design optimization of transparent, high-performance, and sensitivity-tunable piezoresistive sensors, which can make inroads into such applications as wide-area strain sensors, self-sensing flexible electronics, and intelligent structural health monitoring.

Recommended Literature

- [1] Back cover

- [2] Growth of CoFe2O4 hollow nanoparticles on graphene sheets for high-performance electromagnetic wave absorbers†

- [3] An over 10% enhancement of dye-sensitized solar cell efficiency by tuning nanoparticle packing†‡

- [4] PdCl[PPh2CH2CH2CHCH2CH2PPh2] as a precursor to homo- and hetero-metallic species directed by ESMS (electrospray ionisation mass spectrometry)

- [5] Phosphorylation of Phenols with Diethyl Chlorophosphonate on the Surface of Magnesia

- [6] The preparation and characterization of composite bismuth tungsten oxide with enhanced visible light photocatalytic activity

- [7] Understanding molecular mechanisms of traditional Chinese medicine for the treatment of influenza viruses infection by computational approaches†

- [8] Magnetic anisotropy in a spin 1/2 quasi-one-dimensional antiferromagnetic copper(ii) complex CuCl2(pdz) with a staggered g-tensor†

- [9] The Janus face of high trans-effect carbenes in olefin metathesis: gateway to both productivity and decomposition†

- [10] Near-infrared light-actuated on-demand botanicals release and hyperthermia by an antibiotic-free polysaccharide-based hydrogel dressing for the synergistic treatment of wound infections†

Journal Name:Journal of Materials Chemistry C

Research Products

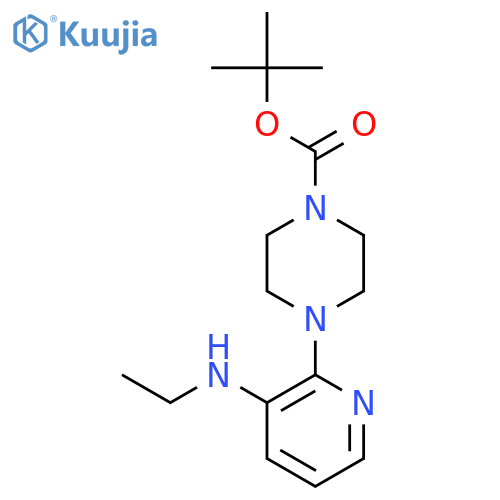

-

CAS no.: 13370-08-6

-

CAS no.: 154-68-7

-

CAS no.: 125804-28-6

-

CAS no.: 16284-60-9

-

CAS no.: 16742-48-6